1,4-Dihydroxy-2,3-dibromobenzene
Description
1,4-Dihydroxy-2,3-dibromobenzene (CAS No. 6363-31-1) is a di-substituted benzene derivative featuring hydroxyl groups at the 1 and 4 positions and bromine atoms at the 2 and 3 positions. The presence of bromine enhances its molecular weight (291.92 g/mol) and may influence its reactivity, solubility, and intermolecular interactions, such as halogen bonding .
Properties
CAS No. |
6363-31-1 |
|---|---|
Molecular Formula |
C6H4Br2O2 |
Molecular Weight |
267.9 g/mol |
IUPAC Name |
2,3-dibromobenzene-1,4-diol |
InChI |
InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H |
InChI Key |
XIWRQEFBSZWJTH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)Br)Br)O |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2,3-Dibromo-1,4-dimethoxybenzene
- Structure : Methoxy (-OCH₃) groups replace hydroxyl (-OH) groups at positions 1 and 3.
- Molecular Formula : C₈H₈Br₂O₂.
- Molecular Weight: 308.95 g/mol (CAS No. 5030-61-5) .
- Bromine positions remain identical, but the absence of hydroxyl groups diminishes biological activity (e.g., antimicrobial properties) observed in dihydroxy analogs .
1,4-Dibromo-2,3-difluorobenzene
- Structure : Fluorine atoms replace hydroxyl groups at positions 2 and 3.
- Molecular Formula : C₆H₂Br₂F₂.
- Molecular Weight : 287.89 g/mol.
- Key Differences :
Nitro-Substituted Derivatives
1,4-Dihydroxy-2,3-dinitro-9,10-anthraquinone
- Structure: A nitro-substituted anthraquinone derivative with hydroxyl groups at positions 1 and 4 and nitro (-NO₂) groups at 2 and 3.
- Molecular Formula : C₁₄H₆N₂O₈.
- Molecular Weight : 330.21 g/mol.
- Key Differences: The anthraquinone backbone introduces π-conjugation, leading to distinct optical properties (e.g., absorption in visible light). Nitro groups enhance electron-withdrawing effects, reducing solubility in polar solvents compared to brominated analogs. X-ray crystallography reveals intramolecular hydrogen bonds (O-H⋯O) and a planar anthraquinone core, differing from the simpler benzene scaffold .
Structural and Physicochemical Data Table
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